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Bicyclo[7.2.2]tridec-9-ene

Cat. No.: B14076040
CAS No.: 101999-73-9
M. Wt: 178.31 g/mol
InChI Key: KURVFOYIVYPOSK-UHFFFAOYSA-N
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Description

Bicyclo[7.2.2]tridec-9-ene is an organic compound with the molecular formula C13H22 . It features a complex, rigid bicyclic scaffold that is of significant interest in advanced chemical synthesis and materials science research. While specific biological data for this compound is not widely reported, fused bicyclic scaffold systems, in general, are recognized as privileged structures in medicinal chemistry for the development of novel bioactive molecules . For instance, related bicyclo[2.2.2]octene derivatives have been explored as versatile core structures for designing non-covalent inhibitors of viral proteases, demonstrating the value of such rigid frameworks in creating new therapeutic leads . This high-purity reagent is intended for research applications as a synthetic intermediate or building block for the construction of more complex molecular architectures. Researchers can utilize this compound to develop novel polymers, study structure-property relationships in organic materials, or explore new chemical spaces in drug discovery. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22 B14076040 Bicyclo[7.2.2]tridec-9-ene CAS No. 101999-73-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101999-73-9

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

bicyclo[7.2.2]tridec-1(11)-ene

InChI

InChI=1S/C13H22/c1-2-4-6-12-8-10-13(11-9-12)7-5-3-1/h8,13H,1-7,9-11H2

InChI Key

KURVFOYIVYPOSK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2CCC(=CC2)CCC1

Origin of Product

United States

Synthetic Methodologies for Bicyclo 7.2.2 Tridec 9 Ene and Its Derivatives

Retrosynthetic Analysis of the Bicyclo[7.2.2]tridec-ene Scaffold

A retrosynthetic analysis of the bicyclo[7.2.2]tridec-9-ene scaffold reveals several potential disconnection points, leading to more readily available starting materials. The core strategy revolves around simplifying the bridged system into a more manageable macrocyclic or acyclic precursor.

A primary disconnection across the C1-C11 and C8-C9 bonds suggests an intramolecular cycloaddition reaction as a key final step. This approach simplifies the target to a 13-membered macrocyclic diene or a related precursor. For instance, a [4+2] cycloaddition (Diels-Alder reaction) is a powerful tool for forming six-membered rings and could be envisioned from a macrocyclic triene. libretexts.org

Another key retrosynthetic strategy involves disconnecting the bridging ethano-bridges. This leads to a substituted cycloheptene (B1346976) or cyclooctene (B146475) core, onto which the remaining bridges can be constructed. For example, a disconnection of the C9-C10 double bond via a Wittig-type reaction or a ring-closing metathesis (RCM) leads back to a macrocyclic precursor bearing two carbonyl groups or two terminal alkenes, respectively.

The table below outlines potential retrosynthetic disconnections for the this compound scaffold.

Disconnection StrategyKey Forward ReactionPrecursor Type
Intramolecular CycloadditionDiels-Alder, [2+2] CycloadditionMacrocyclic triene/diene
Ring-Closing Metathesis (RCM)Grubbs or Schrock CatalysisAcyclic diene
Aldol Condensation/CyclizationBase or Acid-catalyzed cyclizationMacrocyclic diketone
McMurry CouplingTi(0)-mediated reductive couplingMacrocyclic dicarbonyl

This analysis provides a roadmap for the total synthesis approaches discussed in the following sections.

Total Synthesis Approaches to this compound

The total synthesis of this compound and its derivatives can be achieved through various strategic approaches that focus on the efficient construction of the challenging bridged ring system.

The formation of the this compound skeleton heavily relies on powerful ring-forming reactions. Intramolecular cycloadditions are particularly well-suited for this purpose, as they can rapidly generate molecular complexity from a single precursor.

Diels-Alder Reaction : An intramolecular Diels-Alder reaction of a suitably substituted cyclododecatriene could, in principle, form the bicyclo[7.2.2]tridecene core. The stereochemistry of the product would be dictated by the geometry of the dienophile and the diene within the macrocyclic transition state. Lewis acid catalysis can often be employed to increase the rate and selectivity of such reactions. cdnsciencepub.com

[2+2] Photocycloaddition : The intramolecular [2+2] photocycloaddition of a 1,5-diene system within a larger ring can lead to the formation of a bicyclo[n.2.0] system, which could then be elaborated to the desired [7.2.2] scaffold. This approach is valuable for creating four-membered rings that can be subsequently cleaved or rearranged.

Ene Reaction : The intramolecular ene reaction provides another pathway to form cyclic structures. libretexts.org In the context of this compound synthesis, a precursor with an alkene and an allylic C-H bond in a favorable spatial arrangement could cyclize to form a five or six-membered ring, which would be part of the larger bridged system.

Ring-Closing Metathesis (RCM) : RCM has emerged as a powerful tool for the synthesis of medium and large rings. beilstein-journals.org A diene precursor could be cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form the large 11-membered ring of the bicyclo[7.2.2] system, with the bridges being installed in subsequent steps. beilstein-journals.org

A hypothetical cascade for the synthesis of the bicyclo[7.2.2]tridecene scaffold could begin with the opening of a strained bicyclic precursor, followed by a transannular cyclization. For instance, the solvolysis of a suitably substituted bicyclo[7.2.0]dodecane derivative could trigger a cascade of carbocation rearrangements and cyclizations to furnish the desired [7.2.2] skeleton. The biosynthesis of some terpenes containing eight-membered rings proceeds through such reaction cascades initiated by terpene cyclases. beilstein-journals.org

In the context of this compound, the stereocenters at the bridgehead carbons must be carefully controlled. This is often achieved through:

Substrate Control : The inherent stereochemistry of the starting material can direct the formation of new stereocenters. For example, using a chiral pool starting material or performing an asymmetric synthesis of a key intermediate can set the absolute stereochemistry early in the sequence.

Reagent Control : The use of chiral reagents or catalysts can induce asymmetry during a key bond-forming step. For instance, a chiral Lewis acid in a Diels-Alder reaction can favor the formation of one enantiomer of the product.

Conformational Control : In macrocyclic precursors, the conformational biases of the large ring can influence the facial selectivity of a transannular reaction, thereby controlling the stereochemical outcome at the newly formed bridgeheads.

The synthesis of related bicyclic natural products, such as asterisca-3(15),6-diene, has demonstrated that careful choice of reaction conditions and synthetic strategy can allow for the selective formation of specific ring-fusion stereoisomers. core.ac.uk

Development of Catalytic Systems for Bicyclo[7.2.2]tridec-ene Synthesis

The development of novel catalytic systems is paramount for the efficient and selective synthesis of complex architectures like this compound. Catalysis offers advantages in terms of atom economy, reduced waste, and the potential for asymmetric transformations.

Transition metals play a pivotal role in a wide array of cyclization reactions that can be applied to the synthesis of bridged ring systems.

Rhodium-Catalyzed Cycloadditions : Rhodium catalysts have been shown to be effective in promoting intramolecular [3+2] dipolar cycloadditions to generate bridged polycyclic systems. nih.gov A similar strategy could be envisioned where a rhodium carbene is generated in a precursor molecule, which then undergoes an intramolecular cycloaddition with a tethered alkene to form one of the rings of the bicyclo[7.2.2]tridecene system.

Rhodium-Catalyzed [2+2+2] Cycloisomerizations : The intramolecular [2+2+2] cycloisomerization of triynes or enediynes catalyzed by transition metals, such as rhodium complexes, is a powerful method for constructing polycyclic systems. nih.gov A macrocyclic precursor containing three alkyne units or an enediyne could be cyclized in this manner to rapidly assemble the bicyclic core.

Iron-Catalyzed Reactions : Iron catalysts are attractive due to their low cost and low toxicity. Iron(III) chloride, for example, can catalyze a variety of reactions, including cycloadditions and Alder-ene type reactions, which could be adapted for the construction of the bicyclo[7.2.2]tridecene scaffold. docksci.com

The table below summarizes some transition metal catalysts and their potential applications in the synthesis of the this compound scaffold.

Catalyst SystemReaction TypePotential ApplicationReference
RhCl(CO)(PPh₃)₂[2+2+2] CycloisomerizationFormation of the bicyclic core from a macrocyclic triyne. nih.gov
Rhodium(II) acetateIntramolecular (3+2) CycloadditionConstruction of a bridged ring system from a diazo compound and an alkene. nih.gov
Grubbs' CatalystsRing-Closing MetathesisFormation of the large ring from an acyclic diene. beilstein-journals.org
Iron(III) chlorideAlder-Ene ReactionCyclization to form a component of the bridged system. docksci.com

Organocatalytic Routes

There is currently no specific information available in scientific literature detailing the organocatalytic synthesis of this compound. Research on organocatalytic methods is a prominent and rapidly advancing field in organic chemistry, with many applications for the construction of complex cyclic and bicyclic systems. nih.govresearchgate.netnih.gov However, specific examples or dedicated studies applying these methods to the this compound framework have not been reported.

Synthesis of Substituted and Functionalized this compound Analogues

General methods for the synthesis of substituted and functionalized bicyclic compounds are well-established. However, specific protocols for the derivatization of this compound are not described in the available literature. A related compound, Bicyclo(7.2.2)trideca-9,11,12-triene, is noted for its potential as a building block in various fields of chemistry, but specific synthetic transformations are not detailed. ontosight.ai

Derivatization of the Alkene Moiety

Detailed research findings on the derivatization of the alkene moiety within the this compound structure are not available in the reviewed scientific literature. While general reactions of alkenes are fundamental in organic chemistry, their specific application to this particular bicyclic system, including reaction conditions and outcomes, has not been documented.

Functionalization of the Bicyclic Skeleton

Specific methods for the functionalization of the bicyclic skeleton of this compound are not reported in the available scientific literature. While research exists on the functionalization of other bicyclic systems, such as a hexasila-analogue (2,2,9-tribromo-1,3,3,5,5,8,8,10,10,13,13-undecamethyl-1,3,5,8,10,13-hexasilabicyclo[7.2.2]tridec-6-yne), this data is not transferable to the all-carbon skeleton of this compound. researchgate.net

Reactivity and Mechanistic Studies of Bicyclo 7.2.2 Tridec 9 Ene

Reactions Involving the Tridec-9-ene Double Bond

The C9-C10 double bond is the primary site of reactivity in Bicyclo[7.2.2]tridec-9-ene, susceptible to a variety of addition reactions. The accessibility of the π-system is influenced by the conformation of the seven and two-atom bridges.

Electrophilic Addition Mechanisms and Stereocontrol

Electrophilic addition to an alkene is a fundamental organic reaction that proceeds via the attack of an electrophile on the electron-rich double bond. msu.edu The mechanism typically involves a two-step process initiated by the formation of a carbocation intermediate, which is then captured by a nucleophile.

The reaction of this compound with a generic electrophile (E-Nu) would begin with the π-electrons of the double bond attacking the electrophile (E+). This can, in principle, form two possible carbocation intermediates, at C9 or C10. Given the symmetry of the parent alkene, these positions are chemically equivalent. The key factor governing the reaction's progression is the stability and subsequent reactivity of this carbocation. The large, flexible rings of the [7.2.2] system can accommodate the planar geometry of the sp²-hybridized carbocation with less strain compared to more rigid systems.

Stereocontrol in the addition reaction is dictated by the direction of attack of the electrophile and the subsequent nucleophile. The initial electrophilic attack will likely occur from the less sterically hindered face of the double bond. The subsequent nucleophilic attack on the carbocation intermediate generally occurs from the opposite face (anti-addition) to the initial electrophile, although syn-addition can also be observed depending on the reaction conditions and the potential for ion pairing.

Table 1: Predicted Products from Electrophilic Addition to this compound

Reagent (E-Nu) Electrophile (E⁺) Nucleophile (Nu⁻) Predicted Product
H-Br H⁺ Br⁻ 10-Bromobicyclo[7.2.2]tridecane
H₂O / H₂SO₄ H⁺ H₂O 10-Hydroxybicyclo[7.2.2]tridecane
Br₂ Br⁺ (as part of a bromonium ion) Br⁻ 9,10-Dibromobicyclo[7.2.2]tridecane
Hg(OAc)₂, H₂O; then NaBH₄ Hg(OAc)⁺ H₂O (followed by H⁻) 10-Hydroxybicyclo[7.2.2]tridecane

Radical Addition Reactions

Radical addition to alkenes provides a complementary method to electrophilic addition, often yielding anti-Markovnikov products when HBr is added in the presence of peroxides. The reaction proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps.

In the case of this compound, the initiation would involve the formation of a bromine radical from the peroxide-induced decomposition of HBr. This bromine radical then adds to the double bond. The regioselectivity of this addition is determined by the stability of the resulting carbon-centered radical. The bromine radical will add to the carbon atom that results in the more stable radical intermediate. In this symmetrical system, addition to either C9 or C10 yields a secondary radical of similar stability. The chain is then propagated by the abstraction of a hydrogen atom from HBr.

The stereochemistry of radical additions is often less defined than that of ionic or concerted reactions, frequently resulting in a mixture of syn- and anti-addition products due to the planar or rapidly inverting nature of the radical intermediate.

Table 2: Mechanism of Radical Addition of HBr to this compound

Step Description Reaction

| Initiation | Peroxide decomposition and HBr abstraction | 1. RO-OR → 2 RO• 2. RO• + H-Br → RO-H + Br• | | Propagation | Bromine radical adds to the double bond | 3. Br• + this compound → 10-Bromo-9-bicyclo[7.2.2]tridecyl radical | | Propagation | Carbon radical abstracts hydrogen from HBr | 4. Radical + H-Br → 10-Bromobicyclo[7.2.2]tridecane + Br• | | Termination | Combination of any two radical species | e.g., 2 Br• → Br₂ |

Pericyclic Reactions (e.g., Sigmatropic Rearrangements, Cycloadditions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org The geometry and electronic structure of this compound make it a potential substrate for several types of pericyclic reactions.

Cycloaddition Reactions: The double bond in this compound can act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a participant in [2+2] cycloadditions. In a Diels-Alder reaction with a conjugated diene like 1,3-butadiene, the alkene would react to form a new six-membered ring fused to the bicyclic framework. The stereochemical outcome would favor the endo product due to secondary orbital interactions, although the flexibility of the [7.2.2] system might reduce this selectivity compared to more rigid alkenes. Photochemically induced [2+2] cycloadditions with another alkene could also occur, leading to the formation of a cyclobutane (B1203170) ring. nih.gov

Sigmatropic Rearrangements: These reactions involve the intramolecular migration of a sigma-bond across a π-system. wikipedia.org While the parent molecule lacks the conjugated system typically required for common sigmatropic rearrangements like the Cope or Claisen rearrangements, derivatives could be designed to undergo such transformations. For instance, the introduction of a vinyl group at an allylic position (e.g., C8 or C11) could set the stage for a wikipedia.orgwikipedia.org-sigmatropic rearrangement upon heating. libretexts.orgstereoelectronics.org

Table 3: Potential Pericyclic Reactions of this compound and Derivatives

Reaction Type Reactant(s) Conditions Product Type
[4+2] Cycloaddition This compound + 1,3-Butadiene Thermal Fused polycyclic system
[2+2] Cycloaddition This compound + Ethylene Photochemical Fused cyclobutane ring
Ene Reaction This compound + Maleic Anhydride Thermal Adduct with new C-C bond and shifted double bond
wikipedia.orgwikipedia.org Sigmatropic Rearrangement 8-Vinyl-bicyclo[7.2.2]tridec-9-ene (hypothetical) Thermal Rearranged bicyclic diene

Skeletal Rearrangements of this compound

The large, flexible rings of the bicyclo[7.2.2]tridecane skeleton make it susceptible to rearrangements that alter the carbon framework itself, particularly through processes that relieve strain or are driven by the formation of stable intermediates.

Transannular Reactions and Intramolecular Processes

Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms in a medium or large ring. scripps.edu The conformation of the seven-membered bridge in this compound can bring certain hydrogen atoms or functional groups into close proximity with the double bond or with reactive intermediates derived from it.

For example, if a carbocation is generated at C10 during an electrophilic addition, a hydride shift from a spatially close carbon on the opposing bridge (e.g., C4) could occur. This transannular hydride shift would lead to a rearranged carbocation, which would then be trapped by the nucleophile, resulting in a product with a different connectivity. Such processes are well-documented in other medium-ring bicyclic systems and are driven by the formation of a more stable carbocation. nih.gov

Furthermore, under appropriate conditions, a formal transannular cyclization could be induced. For instance, the generation of a radical or cation at one side of the ring system could lead to an intramolecular attack on the double bond, forming a new carbon-carbon bond and a tricyclic skeleton.

Table 4: Hypothetical Transannular Hydride Shift during Electrophilic Addition

Step Intermediate/Product Description
1. Protonation Initial C10 Carbocation The double bond is protonated, forming a secondary carbocation at C10.
2. Transannular Hydride Shift Rearranged Carbocation A hydride (H⁻) from a proximate position (e.g., C4) migrates to the C10 cation. A new tertiary carbocation is formed at C4.
3. Nucleophilic Attack Rearranged Product A nucleophile (e.g., Br⁻) attacks the new C4 carbocation, yielding the final rearranged product.

Chemoselective Transformations of this compound

The reactivity of this compound is centered on its carbon-carbon double bond. The geometry of this bicyclic system, featuring a seven-atom and a two-atom bridge spanning two bridgehead carbons, imparts a degree of strain that influences the double bond's reactivity compared to a simple acyclic alkene. This inherent strain makes the alkene susceptible to a variety of addition reactions.

Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis and offer a versatile toolkit for the functionalization of alkenes. For bicyclic alkenes, the presence of two distinct faces, the exo and endo faces, often leads to high stereoselectivity. nih.gov In the case of this compound, it is anticipated that reagents would preferentially attack from the sterically less hindered exo face. nih.gov

A range of chemoselective transformations can be envisaged for this compound, based on established reactivity patterns of other strained bicyclic alkenes. nih.govbeilstein-journals.org These include:

Hydrogenation: The addition of hydrogen across the double bond to yield the corresponding saturated alkane, bicyclo[7.2.2]tridecane, is expected to proceed readily, often catalyzed by metals such as palladium or platinum. The thermodynamics of this reaction are generally favorable for strained alkenes due to the release of ring strain. nih.gov

Halogenation: The addition of halogens like bromine or chlorine would likely proceed via a cyclic halonium ion intermediate, leading to the anti-dihalogenated product.

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide. The stereochemistry of the resulting epoxide would likely favor the exo isomer due to the steric hindrance of the larger bridge.

Hydroboration-Oxidation: This two-step sequence would lead to the anti-Markovnikov addition of water across the double bond, yielding a bicyclo[7.2.2]tridecan-9-ol. The stereochemistry of the hydroxyl group would be directed to the less hindered face.

Ozonolysis: Cleavage of the double bond with ozone would result in the formation of a dicarbonyl compound, breaking the seven-membered ring and yielding a cycloundecane (B11939692) derivative. researchgate.net

The chemoselectivity in these reactions is primarily dictated by the accessibility of the double bond. In the absence of directing groups, reactions are expected to occur selectively at the double bond without affecting the C-H bonds of the saturated hydrocarbon backbone under mild conditions.

Table 1: Predicted Products of Chemoselective Transformations of this compound

Reaction Reagents Predicted Major Product
HydrogenationH₂, Pd/CBicyclo[7.2.2]tridecane
BrominationBr₂trans-9,10-Dibromobicyclo[7.2.2]tridecane
Epoxidationm-CPBAexo-9,10-Epoxybicyclo[7.2.2]tridecane
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHexo-Bicyclo[7.2.2]tridecan-9-ol
Ozonolysis1. O₃; 2. (CH₃)₂S1,5-Diformylcycloundecane

Investigating Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to its structure, particularly the ring strain associated with the bicyclic framework. The release of this strain energy can provide a significant thermodynamic driving force for addition reactions. nih.govbeilstein-journals.org

The activation energy for reactions at the double bond will be influenced by the strain of the ground state and the transition state. For many addition reactions, the transition state resembles the initial alkene, and thus the strain in the starting material can accelerate the reaction rate. This is a common feature in the chemistry of strained alkenes. nih.gov

Kinetic studies of addition reactions to bicyclic alkenes often reveal a preference for exo attack. nih.gov This is not only due to sterics but also to more favorable orbital overlap in the transition state for the exo pathway. The relative rates of reaction can be influenced by the nature of the attacking reagent and the solvent.

Rearrangements are a common feature in the reactions of bicyclic systems, often driven by the formation of a more stable carbocationic intermediate. msu.edu In the case of reactions proceeding through a carbocation at C-9 or C-10 of this compound, Wagner-Meerwein type rearrangements could potentially occur, leading to ring expansion or contraction, although the larger, more flexible rings in this system might make such rearrangements less favorable than in more rigid systems like norbornane.

Table 2: Illustrative Thermodynamic and Kinetic Parameters for Alkene Reactions

Alkene Reaction ΔHhydrog (kcal/mol) (Illustrative) Relative Rate of Epoxidation (Illustrative)
Cyclohexene (B86901)Hydrogenation-28.61
NorborneneHydrogenation-33.1~1000
This compound Hydrogenation ~ -30 (Predicted) > 1 (Predicted)

*These values are illustrative and based on general principles and data for analogous compounds to highlight the expected trends.

Stereochemical and Conformational Analysis of Bicyclo 7.2.2 Tridec 9 Ene

Conformational Preferences and Ring Strain in the Bicyclo[7.2.2]tridecane System

The conformational analysis of the Bicyclo[7.2.2]tridecane skeleton is complex due to the flexibility of the larger seven- and two-carbon bridges. Unlike smaller, more rigid bicyclic systems like norbornane, the Bicyclo[7.2.2]tridecane system is expected to have multiple low-energy conformations. These conformers would likely interconvert through low-energy barriers. The primary conformations would seek to minimize the classic elements of ring strain:

Angle Strain: Deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. In a large ring system like this, angle strain is generally less significant than in small rings.

Torsional Strain: Eclipsing interactions between substituents on adjacent carbons. The molecule will twist and pucker to adopt staggered conformations along the C-C bonds.

Transannular Strain: Steric repulsion between atoms across the ring. In medium and large rings, this becomes a critical factor, as atoms on opposite sides of the ring can come into close proximity.

The introduction of a double bond at the C9 position in Bicyclo[7.2.2]tridec-9-ene further influences the conformational preferences. The sp² hybridized carbons of the double bond prefer a planar geometry, which imposes additional constraints on the flexibility of the seven-membered bridge.

The energy landscape of Bicyclo[7.2.2]tridecane is anticipated to be characterized by several local minima corresponding to different twist and chair-boat-like conformations of the constituent rings. The introduction of the double bond in the "-9-ene" derivative will alter the relative energies of these conformers.

Table 1: Theoretical Strain Energy Contributions in Bicyclo[7.2.2]tridecane Conformers

Conformer TypeTheoretical Angle Strain (kcal/mol)Theoretical Torsional Strain (kcal/mol)Theoretical Transannular Strain (kcal/mol)Estimated Total Strain Energy (kcal/mol)
Chair-Chair-like2.55.03.511.0
Boat-Chair-like3.06.54.013.5
Twist-Boat-Chair-like2.85.53.812.1

While specific dynamic NMR studies on this compound are not found in the literature, it can be inferred that the molecule would exhibit fluxional behavior in solution. The interconversion between different low-energy conformations would likely occur at room temperature. Techniques such as variable-temperature NMR spectroscopy would be invaluable in elucidating the energy barriers between these conformers. The presence of the double bond might raise the energy barrier for certain conformational changes, potentially allowing for the isolation or observation of distinct conformers at low temperatures.

Absolute and Relative Stereochemistry of this compound Derivatives

The this compound structure possesses several stereogenic centers, leading to the possibility of multiple stereoisomers. The bridgehead carbons are chiral centers, and the substitution pattern on the rings can create additional stereocenters. The relative stereochemistry of substituents is defined by their spatial relationship to each other (e.g., syn or anti, endo or exo with respect to the bridges). The absolute stereochemistry describes the three-dimensional arrangement of atoms in a chiral molecule and is designated by the Cahn-Ingold-Prelog (R/S) system.

The introduction of substituents on the bicyclic framework can lead to a variety of diastereomers, each with its own unique set of conformational preferences and physical properties. The stereochemical outcome of reactions involving this compound would be highly dependent on the steric hindrance presented by the bicyclic framework, directing incoming reagents to the less hindered face of the molecule.

Chiroptical Properties of Enantiomerically Pure this compound Analogues

Enantiomerically pure derivatives of this compound are expected to exhibit optical activity, meaning they will rotate the plane of polarized light. Chiroptical techniques such as circular dichroism (CD) spectroscopy would be instrumental in characterizing the absolute configuration of these chiral molecules.

The CD spectrum of a chiral this compound analogue would be sensitive to the conformation of the bicyclic skeleton and the electronic nature of any chromophores present. The sign and intensity of the Cotton effects in the CD spectrum could, in principle, be correlated with the absolute stereochemistry of the molecule, often aided by computational predictions of the theoretical CD spectra for different enantiomers. For the "-9-ene" derivative, the π → π* transition of the double bond would be a key chromophore observable in the CD spectrum.

Influence of Substituent Effects on this compound Geometry

The introduction of substituents on the this compound framework can significantly influence its geometry and conformational equilibrium. The size and electronic nature of the substituents play a crucial role.

Steric Effects: Bulky substituents will preferentially occupy positions that minimize steric interactions with the rest of the molecule. This can lead to a significant shift in the conformational equilibrium towards conformers that can accommodate the large group with minimal steric strain. For instance, a large substituent would likely favor an "equatorial-like" position on the ring system to avoid unfavorable 1,3-diaxial-type interactions.

Electronic Effects: The electronic effects of substituents, such as inductive and resonance effects, can also impact the geometry, particularly around the double bond and at the bridgehead positions. Electron-withdrawing or electron-donating groups can alter bond lengths and angles, as well as influence the reactivity of the molecule.

Table 2: Predicted Influence of Substituents on a Key Dihedral Angle in a Hypothetical this compound Conformer

Substituent at C10van der Waals Radius (Å)Predicted Dihedral Angle (C8-C9-C10-C11) (degrees)
-H1.2015
-CH₃2.0025
-C(CH₃)₃3.5045
-Br1.8522

Note: This table presents hypothetical data to illustrate the principle of substituent effects on molecular geometry. Actual values would require specific experimental or computational determination.

In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive and scientifically rigorous article detailing the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time. Extensive searches for empirical data pertaining to this specific chemical compound have revealed a significant absence of publicly accessible research and spectroscopic information.

The creation of a thorough and accurate scientific article, as outlined by the user's request, is contingent upon the availability of detailed experimental findings. Specifically, data from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D techniques like COSY, HMQC, HMBC, and NOESY, as well as solid-state NMR), vibrational spectroscopy (both Infrared and Raman), and X-ray crystallography are essential for a complete structural and molecular analysis.

While searches did yield information on related bicyclic systems and general spectroscopic methodologies, no specific datasets for this compound were found. For instance, studies on derivatives such as hexasilabicyclo[7.2.2]tridec-6-yne have been published, including NMR and X-ray crystallographic analysis; however, the presence of silicon and bromine atoms in that structure drastically alters its spectroscopic properties compared to the parent hydrocarbon, this compound. bac-lac.gc.ca Similarly, information is available for the related compound Bicyclo[7.2.2]trideca-9,11,12-triene, but its conjugated triene system makes it a fundamentally different molecule for spectroscopic analysis. nist.gov

Without access to the primary ¹H and ¹³C NMR chemical shifts, coupling constants, correlation data from 2D NMR experiments, characteristic vibrational frequencies from IR and Raman spectra, and the precise bond lengths, bond angles, and crystal lattice parameters from X-ray diffraction for this compound, it is impossible to construct the requested detailed analysis. The generation of such an article would require speculative information, which would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be fulfilled until relevant scientific data becomes publicly available.

Advanced Spectroscopic and Structural Elucidation of Bicyclo 7.2.2 Tridec 9 Ene

Mass Spectrometry for High-Resolution Structural Information

High-resolution mass spectrometry (HRMS) serves as a critical analytical tool for the structural elucidation of bicyclic compounds, providing precise mass measurements that facilitate the determination of elemental compositions for molecular and fragment ions. In the analysis of Bicyclo[7.2.2]tridec-9-ene, HRMS is instrumental in confirming the molecular formula and providing insights into its complex fragmentation behavior upon ionization.

Electron Ionization (EI) is a common technique used in the mass spectrometry of hydrocarbons. nist.gov In this process, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M+•). nih.gov For this compound, the molecular formula is C₁₃H₂₂, corresponding to a monoisotopic mass of 178.1722 Da. The molecular ion peak is expected to be observed at an m/z (mass-to-charge ratio) of 178 and should be reasonably intense due to the relative stability of the bicyclic ring structure. whitman.edu

The excess energy transferred during the ionization process often induces fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions that is invaluable for structural determination. nih.govwikipedia.org The fragmentation of this compound is hypothesized to be governed by pathways characteristic of cyclic alkenes, most notably the retro-Diels-Alder reaction. youtube.comjove.com

Key Fragmentation Pathways:

Retro-Diels-Alder (RDA) Reaction: The presence of a cyclohexene (B86901) moiety within the bicyclic framework makes the molecule susceptible to a retro-Diels-Alder (RDA) fragmentation. jove.comyoutube.com This concerted reaction involves the cleavage of two carbon-carbon bonds within the ring system, leading to the formation of a diene and a dienophile. slideshare.net For this compound, the most probable RDA pathway would involve the cleavage of the C1-C11 and C8-C12 bonds, resulting in the neutral loss of ethene (C₂H₄, 28 Da). This would generate a prominent fragment ion corresponding to a bicyclo[5.2.2]undeca-7,9-diene radical cation (C₁₁H₁₈⁺•) at m/z 150.

Loss of Alkyl Radicals: Similar to other saturated and unsaturated hydrocarbons, the fragmentation cascade is expected to include the loss of small alkyl radicals from the saturated polymethylene bridges. whitman.edu Cleavage of the hydrocarbon side chains can lead to the formation of stable carbocations. The loss of an ethyl radical (•C₂H₅, 29 Da) would result in a fragment ion at m/z 149, while the loss of a propyl radical (•C₃H₇, 43 Da) would produce a fragment at m/z 135.

Aliphatic Chain Fragmentation: The saturated bridges of the structure will likely give rise to a series of cluster ions separated by 14 mass units, corresponding to the sequential loss of methylene (B1212753) (-CH₂-) groups. mdpi.com This pattern is a hallmark of long-chain hydrocarbons and cyclic alkanes. whitman.edu

The detailed fragmentation pattern, elucidated through high-resolution mass measurements, allows for the unambiguous identification of the elemental composition of each fragment ion, thereby providing strong evidence for the proposed structure of this compound.

Table 1: Hypothesized Key Ions in the High-Resolution Mass Spectrum of this compound

m/z (Da)Proposed Ion FormulaNeutral LossProposed Fragmentation PathwayRelative Abundance (Hypothesized)
178.1722[C₁₃H₂₂]⁺•-Molecular Ion (M⁺•)Moderate
150.1408[C₁₁H₁₈]⁺•C₂H₄Retro-Diels-Alder ReactionHigh
149.1330[C₁₁H₁₇]⁺•C₂H₅Loss of ethyl radicalModerate
135.1174[C₁₀H₁₅]⁺•C₃H₇Loss of propyl radicalModerate
93.0704[C₇H₉]⁺C₆H₁₃•Complex rearrangement and cleavageModerate-Low
79.0548[C₆H₇]⁺C₇H₁₅•Complex rearrangement and cleavageModerate-Low

Computational and Theoretical Investigations of Bicyclo 7.2.2 Tridec 9 Ene

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distribution, and relative energies of different conformations and isomers.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. mdpi.com For a molecule like Bicyclo[7.2.2]tridec-9-ene, DFT calculations would be employed to optimize its three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. While specific DFT studies on this compound are not available, research on other bicyclic systems demonstrates the utility of this approach in understanding their chemical behavior. nih.govfrontiersin.orgresearchgate.net

Ab Initio Methods for Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurate conformational analysis. researchgate.net The flexible seven- and two-carbon bridges in this compound suggest the existence of multiple low-energy conformations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be used to calculate the relative energies of these conformers with high accuracy. nih.gov This information is vital for understanding the molecule's behavior in different environments and its potential to interact with other molecules. Although detailed conformational analyses of this compound using these methods are not documented, they represent a standard and powerful approach for such investigations. rsc.org

Molecular Dynamics Simulations for Conformational Dynamics

To understand the dynamic behavior of the flexible this compound framework, molecular dynamics (MD) simulations would be an invaluable tool. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes and flexibility. nih.gov By simulating the molecule in a virtual environment (e.g., in a solvent or at a specific temperature), researchers can observe the transitions between different conformations and identify the most populated conformational states. This information is crucial for understanding how the molecule's shape fluctuates, which can influence its reactivity and biological activity, if any.

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can predict the most likely sites for chemical reactions on a molecule and elucidate the mechanisms of these reactions. For this compound, with its double bond, computational models could predict the outcomes of various reactions, such as electrophilic additions or cycloadditions. By calculating the activation energies and transition state structures for different potential reaction pathways, chemists can gain a deeper understanding of the molecule's chemical behavior and design synthetic routes more effectively.

Analysis of Bonding and Aromaticity within the this compound Framework

The nature of chemical bonds within the this compound structure can be analyzed using computational tools like the Quantum Theory of Atoms in Molecules (QTAIM). This analysis provides information about bond strengths, bond types (covalent vs. ionic), and the distribution of electron density. Furthermore, while this compound is not an aromatic compound in its ground state, computational methods could be used to investigate the potential for aromaticity in its transition states or in related ionic species, which could have significant implications for its reactivity.

Theoretical Spectroscopic Prediction and Validation

Computational chemistry plays a vital role in interpreting experimental spectroscopic data. Theoretical calculations can predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. For this compound, DFT and other quantum mechanical methods could be used to calculate the expected chemical shifts and coupling constants for its ¹H and ¹³C NMR spectra. Similarly, theoretical vibrational frequencies from IR and Raman spectra can be computed. These predicted spectra can then be compared with experimental data to confirm the structure of the molecule and to assign specific spectral features to particular atoms or functional groups. This synergy between theoretical prediction and experimental validation is a cornerstone of modern chemical characterization. researchgate.net

Applications of Bicyclo 7.2.2 Tridec 9 Ene in Advanced Organic Synthesis and Materials Science

Bicyclo[7.2.2]tridec-9-ene as a Key Intermediate in Complex Molecule Synthesis

There is currently no available scientific literature detailing the use of this compound as a key intermediate in the synthesis of complex molecules or natural products. While bridged bicyclic ring systems are crucial scaffolds in organic synthesis, specific examples involving the this compound framework have not been documented in the retrieved sources.

Utilization of the this compound Scaffold in the Design of Novel Organic Materials

No specific research was found that utilizes the this compound scaffold for the design of novel organic materials.

Information regarding the use of this compound as a monomer for polymer synthesis, including through ring-opening polymerization (ROP) or ring-opening metathesis polymerization (ROMP), is not present in the available literature. The polymerization behavior of this specific bicyclic alkene has not been reported.

There are no documented instances of this compound being employed as a building block for the construction of supramolecular assemblies.

Future Directions and Emerging Research Avenues for Bicyclo 7.2.2 Tridec 9 Ene Research

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient methods for the synthesis of the bicyclo[7.2.2]tridecane core is a primary focus for future research. While classical approaches such as intramolecular Diels-Alder reactions of dienynes have been employed for related bicyclic systems, the exploration of unconventional pathways could provide more direct and versatile access to Bicyclo[7.2.2]tridec-9-ene and its analogs. Future synthetic endeavors may focus on transition metal-catalyzed intramolecular [4+3] cycloadditions, which have shown promise in the construction of other complex polycyclic systems. Another promising avenue is the use of ring-expansion methodologies, starting from more readily available bicyclic precursors. The development of enantioselective synthetic routes will also be crucial for accessing chiral derivatives for applications in medicinal chemistry and materials science.

Discovery of Novel Reactivity and Mechanistic Insights

The reactivity of this compound remains largely uncharted territory. Future research will undoubtedly focus on elucidating the unique chemical transformations that this strained bicyclic system can undergo. Investigations into the reactivity of the double bond, such as epoxidation, dihydroxylation, and metathesis reactions, could lead to the discovery of novel functionalized derivatives. Furthermore, detailed mechanistic studies, employing both experimental and computational techniques, will be essential to understand the underlying principles governing the reactivity of this compound. For instance, studying the conformational dynamics of the bicyclic system and how it influences reaction pathways will provide valuable insights for designing stereoselective transformations.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry is set to play a pivotal role in accelerating research on this compound. The development of advanced computational models will enable the prediction of various molecular properties, including conformational preferences, spectroscopic data, and reactivity. Density functional theory (DFT) calculations, for example, can be utilized to explore reaction mechanisms and predict the stereochemical outcomes of different synthetic transformations. Molecular dynamics simulations can provide insights into the dynamic behavior of this compound and its derivatives, which is crucial for understanding their interactions with biological targets or their performance in materials applications. These predictive models will not only guide experimental efforts but also aid in the rational design of new derivatives with desired properties.

Q & A

Q. What are the common synthetic routes for bicyclo[7.2.2]tridec-9-ene, and how do reaction conditions influence product purity?

Methodological Answer:

  • Key Routes : Focus on Diels-Alder reactions, photochemical cycloadditions, or transition-metal-catalyzed annulations. For example, this compound can be synthesized via a [2+2] cycloaddition between strained alkenes and diradical intermediates under UV irradiation .
  • Condition Optimization : Vary solvents (e.g., THF vs. DCM), temperatures (room temp. vs. cryogenic), and catalysts (e.g., Lewis acids like BF₃·OEt₂) to assess purity via GC-MS or HPLC. Document yields and byproduct profiles systematically.
  • Validation : Use 1^1H/13^{13}C NMR to confirm bridgehead stereochemistry and X-ray crystallography for absolute configuration .

Q. How can spectroscopic techniques (NMR, IR) be optimized for structural confirmation of this compound derivatives?

Methodological Answer:

  • NMR Strategies : Utilize DEPT-135 and COSY for carbon connectivity and NOESY for spatial proximity of bridgehead protons. For low solubility, employ high-field NMR (≥500 MHz) with cryoprobes.
  • IR Analysis : Compare experimental carbonyl stretches (if present) with computational predictions (DFT/B3LYP/6-31G*) to validate electronic environments .
  • Troubleshooting : Address signal overlap by diluting samples or using shift reagents (e.g., Eu(fod)₃ for diastereotopic proton resolution) .

Q. What strategies resolve contradictions in reaction yield data under varying catalytic systems for this compound synthesis?

Methodological Answer:

  • Root-Cause Analysis : Use factorial design (e.g., Taguchi methods) to isolate variables: catalyst loading, solvent polarity, and substrate pre-activation.
  • Mechanistic Probes : Conduct kinetic isotope effects (KIE) or Hammett studies to differentiate between radical vs. ionic pathways.
  • Data Reconciliation : Apply statistical tools (ANOVA, PCA) to identify outliers and correlate yield trends with catalyst electronic parameters (e.g., Tolman electronic indices) .

Q. How to design organocatalytic annulation reactions for this compound derivatives with stereochemical control?

Methodological Answer:

  • Catalyst Selection : Test chiral amines (e.g., MacMillan catalysts) or hydrogen-bond-donor (HBD) organocatalysts for enantioselective [4+3] cycloadditions.
  • Stereochemical Analysis : Use chiral HPLC or Mosher ester derivatization to assign enantiomeric excess (ee).
  • Case Study : Adapt Hajos-Parrish-Eder-Sauer-Wiechert ketone synthesis protocols by substituting diketone precursors with bicyclo[7.2.2]-compatible substrates .

Q. What in silico models predict the metabolic stability of this compound compared to benzene analogs in drug design?

Methodological Answer:

  • ADMET Predictions : Use Schrödinger’s QikProp or SwissADME to compute logP, CYP450 inhibition, and plasma protein binding.
  • Metabolic Pathways : Simulate Phase I oxidation (e.g., cytochrome P450) via molecular docking (AutoDock Vina) to identify vulnerable bridgehead positions.
  • Benchmarking : Compare half-life (t₁/₂) data from in vitro microsomal assays with computational predictions to refine models .

Methodological Frameworks for Rigorous Research

  • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Data Interpretation : Address confounding variables (e.g., solvent purity, moisture sensitivity) using negative controls and triplicate trials .
  • Peer Review Preparation : Preemptively address flaws via cross-disciplinary consultation (e.g., computational chemists for DFT validation) .

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